molecular formula C11H21NO2 B2598292 Tert-butyl 3-methylpiperidine-1-carboxylate CAS No. 146337-18-0

Tert-butyl 3-methylpiperidine-1-carboxylate

Cat. No.: B2598292
CAS No.: 146337-18-0
M. Wt: 199.294
InChI Key: PKLWMIBESIUEIV-UHFFFAOYSA-N
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Description

Tert-butyl 3-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3-methylpiperidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amines.

Scientific Research Applications

Tert-butyl 3-methylpiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-methylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved vary based on the specific bioactive molecule derived from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-methylpiperidine-1-carboxylate is unique due to its specific structure, which provides distinct reactivity and stability. Its tert-butyl group offers steric protection, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 3-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-9-6-5-7-12(8-9)10(13)14-11(2,3)4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLWMIBESIUEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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